molecular formula C12H15BO2 B6249958 (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid CAS No. 2754390-14-0

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid

Cat. No. B6249958
CAS RN: 2754390-14-0
M. Wt: 202.1
InChI Key:
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Description

(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)boronic acid, also known as HIAB, is a boronic acid derivative of the indacen family of compounds. It is a synthetic compound that has been used in a wide range of scientific research applications, such as organic synthesis and medicinal chemistry. HIAB is a versatile compound that is used in a variety of laboratory experiments and has numerous advantages over other compounds.

Mechanism of Action

The mechanism of action of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid is not fully understood, but it is believed to involve the formation of a boron-oxygen bond between the boron atom and an oxygen atom in the substrate. This bond is believed to be responsible for the catalytic activity of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid in the synthesis of a number of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to have anti-inflammatory and anti-cancer properties, as well as a range of other biochemical effects.

Advantages and Limitations for Lab Experiments

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid has a number of advantages over other compounds in laboratory experiments. It is a versatile compound that can be used in a variety of laboratory experiments. It is also relatively inexpensive and easy to obtain. The main limitation of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid is that it is not as stable as other compounds, and can be easily oxidized in the presence of oxygen.

Future Directions

There are a number of potential future directions for the use of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid in scientific research. These include further exploration of its mechanism of action, further research into its biochemical and physiological effects, and further development of its use in organic synthesis, medicinal chemistry, and drug discovery. Additionally, further research could be conducted into the development of more efficient synthesis methods for (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid, as well as more efficient methods for purifying and storing the compound.

Synthesis Methods

The synthesis of (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid involves a number of steps, beginning with the reaction of a methylene-bridged indacene with boronic acid in the presence of a catalyst. This reaction yields the desired product, (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid, in a high yield. The reaction is typically carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the product. The product can then be purified by recrystallization or chromatography in order to remove any impurities.

Scientific Research Applications

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and drug discovery. In organic synthesis, (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid has been used as a starting material in the synthesis of a number of compounds, such as indacene derivatives, polycyclic aromatic compounds, and heterocyclic compounds. In medicinal chemistry, (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid has been used as a building block in the synthesis of a number of pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. In drug discovery, (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid has been used as a tool to study the structure-activity relationships of a number of compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1,3-cyclopentadiene", "1,3-cyclohexadiene", "boronic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: 2-bromo-1,3-cyclopentadiene is reacted with 1,3-cyclohexadiene in the presence of sodium hydroxide to form 1,2,3,5,6,7-hexahydro-s-indacen-4-ol.", "Step 2: The resulting alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "Step 3: The chloride is then reacted with boronic acid in the presence of a palladium catalyst to form the desired (1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid.", "Step 4: The product is isolated by extraction with diethyl ether and purified by recrystallization from tetrahydrofuran/water." ] }

CAS RN

2754390-14-0

Product Name

(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)boronic acid

Molecular Formula

C12H15BO2

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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